(2-Pyridyl)dithiobimane

Übersicht

Beschreibung

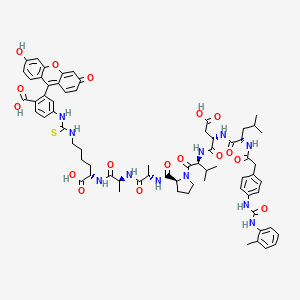

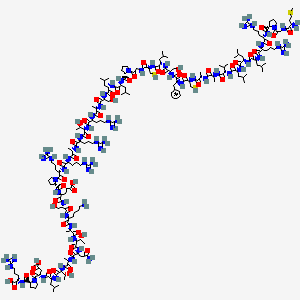

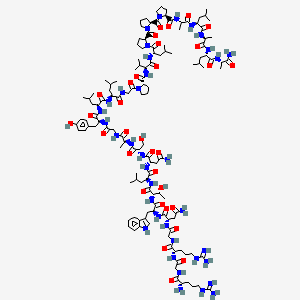

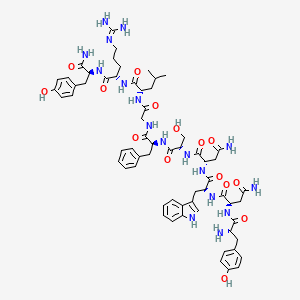

(2-Pyridyl)dithiobimane is a fluorescent sulfhydryl active reagent with the molecular formula C15H15N3O2S2 and a molecular weight of 333.43. This compound is primarily used in research settings for its fluorescent properties, which make it useful in various biochemical assays and studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridyl)dithiobimane involves the reaction of 2-pyridyl disulfide with bimane derivatives under controlled conditions. The reaction typically requires a solvent such as chloroform, dimethyl sulfoxide, or methanol, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical laboratories equipped to handle the synthesis of complex organic molecules. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Pyridyl)dithiobimane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds.

Reduction: It can be reduced to break disulfide bonds, forming thiol groups.

Substitution: The pyridyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the fluorescent properties of the compound .

Major Products Formed

The major products formed from these reactions include various disulfide and thiol derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(2-Pyridyl)dithiobimane is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Chemistry: Used as a fluorescent probe to study thiol-containing compounds and reactions.

Biology: Employed in the labeling of proteins and other biomolecules to study their interactions and functions.

Medicine: Utilized in the development of diagnostic assays and imaging techniques.

Industry: Applied in the manufacturing of fluorescent dyes and sensors for various analytical applications

Wirkmechanismus

The mechanism of action of (2-Pyridyl)dithiobimane involves its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This interaction results in the formation of fluorescent adducts, which can be detected and quantified using fluorescence spectroscopy. The compound’s fluorescent properties are due to its unique molecular structure, which allows it to absorb and emit light at specific wavelengths .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

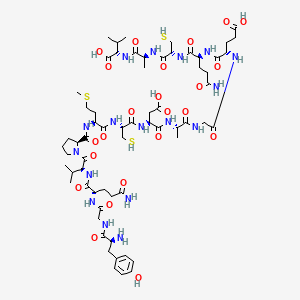

Monobromobimane: Another fluorescent sulfhydryl reagent with similar applications in biochemical assays.

Dibromobimane: A related compound used for the detection of thiol groups in proteins and other biomolecules.

N-(1-Pyrene)maleimide: A fluorescent probe used for labeling thiol groups in proteins.

Uniqueness

(2-Pyridyl)dithiobimane is unique due to its specific pyridyl group, which enhances its reactivity with thiol groups and improves its fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity .

Eigenschaften

IUPAC Name |

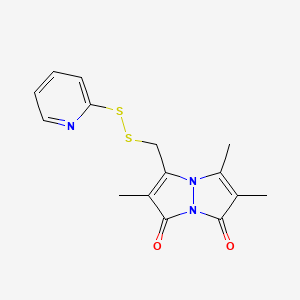

1,2,6-trimethyl-7-[(pyridin-2-yldisulfanyl)methyl]pyrazolo[1,2-a]pyrazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S2/c1-9-11(3)17-12(10(2)15(20)18(17)14(9)19)8-21-22-13-6-4-5-7-16-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMPZGOELHEYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CSSC3=CC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652672 | |

| Record name | 2,3,6-Trimethyl-5-{[(pyridin-2-yl)disulfanyl]methyl}-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385398-64-1 | |

| Record name | 2,3,6-Trimethyl-5-{[(pyridin-2-yl)disulfanyl]methyl}-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Pyridyl)dithiobimane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does (2-pyridyl)dithiobimane interact with proteins and what structural information can be derived from this interaction?

A1: this compound reacts specifically with cysteine residues in proteins. [] This reaction forms a stable fluorescent adduct. The fluorescence properties of the attached PDT-Bimane are sensitive to the local environment. Specifically, the researchers demonstrated that PDT-Bimane fluorescence is quenched by nearby tryptophan residues. [] By strategically introducing cysteine residues into a protein and measuring changes in fluorescence, researchers can deduce information about protein secondary structure and proximity between different regions of the protein. []

Q2: What advantages does this compound offer over other fluorescent probes for studying protein structure?

A2: this compound possesses several key advantages for protein structural analysis. Firstly, its specificity for cysteine allows for targeted labeling, minimizing background noise. [] Secondly, the ability to cleave the PDT-Bimane label using reducing agents allows researchers to confirm labeling specificity and accurately determine labeling efficiency. [] This reversibility is particularly valuable at low protein concentrations, where traditional methods struggle. Finally, the combination of these features makes this compound ideal for high-throughput studies of protein folding, interactions, and conformational changes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![d[Cha4]AVP](/img/structure/B561571.png)

![d[Leu4,Lys8]-VP](/img/structure/B561572.png)

![[Ala17]-MCH](/img/new.no-structure.jpg)

![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B561588.png)